N-(4-iodo-benzenesulfonyl)-glycine
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Overview
Description
N-(4-iodo-benzenesulfonyl)-glycine is an organic compound that features a glycine moiety attached to a 4-iodobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-benzenesulfonyl)-glycine typically involves the reaction of 4-iodobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
IC6H4SO2Cl+NH2CH2COOH→IC6H4SO2NHCH2COOH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-benzenesulfonyl)-glycine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki or Heck coupling
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
N-(4-iodo-benzenesulfonyl)-glycine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-iodo-benzenesulfonyl)-glycine involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. The iodine atom can also participate in halogen bonding, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzenesulfonyl Chloride: A precursor in the synthesis of N-(4-iodo-benzenesulfonyl)-glycine.
4-Bromobenzenesulfonyl Chloride: Similar structure but with a bromine atom instead of iodine.
4-Chlorobenzenesulfonyl Chloride: Similar structure but with a chlorine atom instead of iodine
Uniqueness
This compound is unique due to the presence of both the glycine moiety and the 4-iodobenzenesulfonyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(4-iodophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFTSBDVJYJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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